molecular formula C12H14ClNO3 B13415465 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate

Cat. No.: B13415465
M. Wt: 255.70 g/mol
InChI Key: ZRFTVPVJKZSVEQ-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate ( 4790-93-6) is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.70 g/mol . This compound is for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. This methylcarbamate derivative is structurally related to other benzofuran compounds used in scientific research. Available literature indicates its use in the preparation method of Organophosphorus Ester derivatives, highlighting its role as a building block in chemical synthesis . Researchers can utilize this compound in the development and study of novel chemical entities. For comprehensive quality assurance, this product is supplied with detailed analytical data. For specific storage and handling recommendations, as well as current pricing and availability, please contact our sales team. This product is exclusively for laboratory research use.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate

InChI

InChI=1S/C12H14ClNO3/c1-12(2)6-7-4-8(13)5-9(10(7)17-12)16-11(15)14-3/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

ZRFTVPVJKZSVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)OC(=O)NC)C

Origin of Product

United States

Preparation Methods

Starting Material: 2-Hydroxyacetophenone

The synthesis begins with 2-hydroxyacetophenone , a well-known precursor for benzofuran derivatives. Its reactivity allows for subsequent substitution and cyclization steps.

Formation of 2-Acetylphenyl Methallyl Ether

  • Reaction: 2-Hydroxyacetophenone reacts with methallyl halides (preferably methallyl chloride for economic reasons) in the presence of an acid acceptor such as potassium carbonate or sodium hydroxide.
  • Conditions: Reflux in solvents like acetone, dimethylformamide, or in aqueous medium.
  • Outcome: Formation of 2-acetylphenyl methallyl ether via nucleophilic substitution of phenolic oxygen with methallyl halide.

Rearrangement and Cyclization

  • Process: Heating the ether at elevated temperatures (150–250°C), optionally with catalysts like ferric chloride or magnesium chloride, induces rearrangement and cyclization to form 2,3-dihydro-2,2-dimethyl-7-benzofuranone .
  • Mechanism: Intramolecular cyclization facilitated by the rearranged methallyl group, forming the benzofuran ring system.

Oxidation to Benzofuranol

  • Reaction: Oxidation of the benzofuranone to benzofuranol using oxidizing agents such as hydrogen peroxide or peracids (perbenzoic acid, peracetic acid).
  • Purpose: Provides the precursor for further substitution at the 7-position.

Functionalization at Position 7 with Methylcarbamate

Hydroxymethylation

  • Reaction: Introduction of a hydroxymethyl group at the 7-position via formaldehyde or paraformaldehyde in the presence of acid catalysts.

Conversion to Methylcarbamate

  • Method: The hydroxymethyl group is converted into a methylcarbamate via reaction with methyl isocyanate or methyl chloroformate.
  • Conditions: Typically in the presence of a base such as pyridine or triethylamine to facilitate carbamate formation.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Etherification 2-Hydroxyacetophenone + methallyl chloride Reflux, base Form 2-acetylphenyl methallyl ether
2 Rearrangement & cyclization Heat, catalyst (e.g., FeCl₃) 150–250°C Form benzofuran core
3 Oxidation Hydrogen peroxide or peracids Room temp to 50°C Convert to benzofuranol
4 Chlorination Sulfuryl chloride or NCS 0–25°C Introduce chlorine at position 5
5 Hydroxymethylation Formaldehyde Acidic conditions Add hydroxymethyl group at position 7
6 Carbamate formation Methyl chloroformate or methyl isocyanate Base, room temp Form methylcarbamate at 7-position

Data Tables Summarizing Key Parameters

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Etherification Methallyl chloride + base Acetone Reflux 80–90 Efficient formation of ether
Cyclization Heat + FeCl₃ None 150–250°C 70–85 Promotes rearrangement
Oxidation Hydrogen peroxide Water Room temp 75–90 Converts benzofuranone to benzofuranol
Chlorination Sulfuryl chloride Carbon tetrachloride 0–25°C 60–80 Regioselective chlorination
Carbamate formation Methyl chloroformate Pyridine Room temp 70–85 Final functionalization

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pesticidal Carbamate Derivatives

Furathiocarb
  • Structure: 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl 2,4-dimethyl-5-oxo-6-oxa-3-thia-2,4-diazadecanoate.
  • Molecular Formula : C₁₈H₂₅N₂O₅S.
  • Key Differences : Replaces the methylcarbamate group with a thiadiazine carboxylate moiety.
  • Activity : Exhibits broader systemic activity and longer residual efficacy compared to carbofuran, making it suitable for soil application .
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl Methylcarbamate (Carbofuran)
  • Activity: Rapid action against foliar pests but shorter environmental persistence. Toxicity to non-target species (e.g., birds) has led to restricted use in some regions .

Hydroxyl-Substituted Analog

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol
  • Structure : Features a hydroxyl group instead of methylcarbamate at position 6.
  • Molecular Formula : C₁₀H₁₁ClO₂ (CAS: 4790-91-4) .
  • Role : Likely a metabolite or synthetic precursor of carbofuran. The hydroxyl group reduces insecticidal activity but may enhance biodegradability.

Pharmacologically Active Benzofuran Derivatives

Serotonin 2C (5-HT2C) Receptor Agonists

(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine
  • Structure : Retains the 5-chloro-2,2-dimethyl-dihydrobenzofuran core but substitutes the carbamate with a cyclopropylmethanamine group.
  • Demonstrates >100-fold selectivity over 5-HT2A/2B receptors .
  • Key Finding : Conformational restriction via the cyclopropane ring enhances receptor binding affinity and selectivity .

Antimicrobial and Antitumor Derivatives

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid
  • Structure : Incorporates fluorine, methylsulfanyl, and acetic acid substituents.
  • Activity : Exhibits antibacterial and antifungal properties due to the sulfanyl and carboxylic acid groups .
5-Chloro-7,8-dihydro-3-(2-methylphenyl)furo[2,3-g][1,2]benzisoxazole-7-carboxylic acid
  • Structure : Fused benzisoxazole-carboxylic acid system.
  • Molecular Formula: C₁₇H₁₂ClNO₄.

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Chlorine at position 5 enhances electrophilic reactivity, critical for pesticidal activity in carbofuran .
  • Functional Groups :
    • Methylcarbamate : Essential for acetylcholinesterase inhibition in pesticides.
    • Cyclopropylmethanamine : Shifts activity to CNS targets (5-HT2C receptors) by enabling hydrogen bonding and van der Waals interactions .
  • Ring Modifications : Fused or extended rings (e.g., benzisoxazole) diversify applications but require balancing lipophilicity and solubility .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Primary Use/Target Notable Property
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate (Carbofuran) C₁₂H₁₄ClNO₃ Methylcarbamate at C7 Pesticide High acute toxicity to insects
Furathiocarb C₁₈H₂₅N₂O₅S Thiadiazine carboxylate at C7 Soil insecticide Prolonged systemic activity
(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine C₁₄H₁₆ClNO Cyclopropylmethanamine at C7 5-HT2C agonist Selectivity for CNS applications
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol C₁₀H₁₁ClO₂ Hydroxyl at C7 Metabolite/Precursor Reduced pesticidal activity

Biological Activity

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate is a compound of interest due to its potential biological activities, particularly as a selective serotonin 2C (5-HT2C) receptor agonist. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula: C12H14ClNO3
  • Molecular Weight: 255.697 g/mol
  • CAS Number: 4790-93-6
  • IUPAC Name: (5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate

Synthesis

The synthesis of this compound involves several key steps:

  • Microwave-assisted alkylation : This method enhances yield and reduces reaction time.
  • Claisen rearrangement : Converts an intermediate to the desired structure.
  • Cyclization : Achieved through refluxing in formic acid.

The overall yield of the synthesis was reported at 17% after 12 steps .

This compound has been identified as a selective agonist for the 5-HT2C receptor. Its potency was evaluated using calcium flux assays, revealing an effective concentration (EC50) of approximately 71 nM for the 5-HT2C receptor . The compound exhibited significantly lower potency at the 5-HT2A and 5-HT2B receptors (EC50 values of 7190 nM and 682 nM respectively), indicating its selectivity for the 5-HT2C receptor.

Case Studies

  • Neuropharmacological Effects : In animal models, compounds similar to 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran derivatives have shown promising results in modulating anxiety and depression-like behaviors through their action on serotonin receptors .
  • Antinausea Properties : The structure is related to zatosetron, a known antiemetic agent that acts on serotonin receptors without affecting gastrointestinal motility . This suggests potential applications in treating nausea and vomiting.

Data Table: Biological Activity Summary

Receptor TypeEC50 (nM)Emax (%)
5-HT2C71100
5-HT2B68257
5-HT2A719017

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate?

  • Methodological Answer : Synthesis typically involves cyclization and transposition reactions under controlled thermal conditions (e.g., 200–275°C) to form the benzofuran core, followed by functionalization steps. For example, the 7-hydroxy intermediate can be prepared via exothermic cyclization of 2-methylallyloxyphenol, with subsequent carbamate formation using methyl isocyanate or similar reagents . Optimization focuses on temperature control, solvent selection (e.g., THF or dichloromethane), and catalyst use to improve yields and purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzofuran scaffold and substituent positions. Infrared (IR) spectroscopy identifies carbonyl and carbamate functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., acetylcholinesterase for neurotoxic studies) or cell lines (e.g., cancer models). Dose-response curves are generated using concentrations ranging from 1 nM to 100 µM. Positive controls (e.g., carbofuran for carbamate comparisons) and cytotoxicity assays (MTT or resazurin-based) ensure specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). To address this:

  • Standardize protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls.
  • Comparative molecular docking : Analyze binding affinities to targets like acetylcholinesterase using software (AutoDock Vina) to identify structural determinants of activity .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. How do substituent modifications influence the compound’s pharmacological profile?

  • Methodological Answer : Substituents at the 5-chloro and 7-carbamate positions significantly alter bioactivity. For example:

  • Electron-withdrawing groups (e.g., -Br at position 7) enhance electrophilicity, increasing reactivity with serine hydrolases .
  • Methyl groups at position 2 improve metabolic stability by steric hindrance, as shown in pharmacokinetic studies using liver microsomes .
  • Systematic SAR (Structure-Activity Relationship) studies with halogenated analogs (e.g., fluoro, bromo) can quantify these effects .

Q. What is the mechanistic basis for its interaction with biological targets?

  • Methodological Answer : The carbamate group acts as a reversible inhibitor of acetylcholinesterase by covalently binding to the catalytic serine residue. Kinetic studies (e.g., Ellman assay) determine inhibition constants (Kᵢ). Molecular dynamics simulations reveal that the 2,2-dimethyl group stabilizes the compound within the enzyme’s active site gorge, as observed in related benzofuran derivatives .

Q. How can synthetic by-products be minimized during large-scale production?

  • Methodological Answer :

  • Process optimization : Use flow chemistry to control exothermic reactions and reduce side products like hydroxylated derivatives .
  • Chromatographic monitoring : HPLC with UV detection (λ = 254 nm) tracks reaction progress and identifies impurities early .
  • Green chemistry approaches : Replace toxic chlorinated solvents with cyclopentyl methyl ether (CPME) to improve safety and yield .

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